molecular formula C13H21NO B13310285 3-methoxy-N-(2-methylpentan-3-yl)aniline

3-methoxy-N-(2-methylpentan-3-yl)aniline

Cat. No.: B13310285
M. Wt: 207.31 g/mol
InChI Key: UXUSOXMHGZDMGD-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methylpentan-3-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules. This compound is used as a chemically differentiated building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methylpentan-3-yl)aniline typically involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, is innovative and allows for the efficient production of sterically hindered secondary amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring that it meets the required specifications for use in research and development .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methylpentan-3-yl)aniline can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding nitro compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methoxy-N-(2-methylpentan-3-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methylpentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. As a hindered amine, it can influence the reactivity and binding affinity of other molecules, making it useful in the design of drugs and other bioactive compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(2-methylpentan-3-yl)aniline is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles compared to other hindered amines. This uniqueness makes it valuable in the development of specialized chemical and pharmaceutical products .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-methoxy-N-(2-methylpentan-3-yl)aniline

InChI

InChI=1S/C13H21NO/c1-5-13(10(2)3)14-11-7-6-8-12(9-11)15-4/h6-10,13-14H,5H2,1-4H3

InChI Key

UXUSOXMHGZDMGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC(=CC=C1)OC

Origin of Product

United States

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